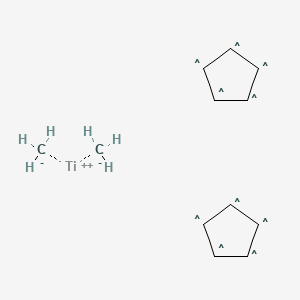

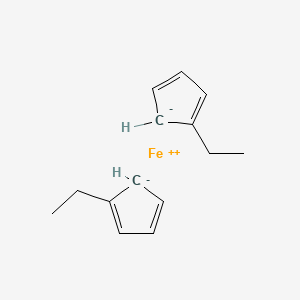

1,1'-二乙基二茂铁

描述

Synthesis Analysis

cis,cis-Mucononitrile

- Synthesis Pathways : cis,cis-Mucononitrile synthesis has been approached through biotechnological methods, utilizing Saccharomyces cerevisiae strains engineered to convert catechol into cis,cis-muconic acid, which can then be chemically dehydrogenated to obtain cis,cis-Mucononitrile (Weber et al., 2012).

1,1'-Diethylferrocene

- Synthesis Pathways : The synthesis of derivatives related to 1,1'-Diethylferrocene involves the functionalization of ferrocene and subsequent reactions to introduce ethyl groups. An example includes the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives as intermediates for further modification (Barišić et al., 2002).

Molecular Structure Analysis

cis,cis-Mucononitrile

- Molecular Structure : Studies on cis,cis-Mucononitrile emphasize its potential as a precursor for bio-based adipic acid, highlighting its structure conducive for polymer synthesis (Shin et al., 2018).

1,1'-Diethylferrocene

- Molecular Structure : Research on ferrocene derivatives focuses on the unique redox properties and structural configurations that these compounds can exhibit, which are crucial for their application in catalysis and material science (Atkinson et al., 2007).

Chemical Reactions and Properties

cis,cis-Mucononitrile

- Chemical Reactivity : It is used as a building block for synthesizing various biopolymers, showcasing its versatility in chemical transformations and applications in green chemistry (Carraher et al., 2017).

1,1'-Diethylferrocene

- Chemical Reactivity : Ferrocene derivatives, including those related to 1,1'-Diethylferrocene, are known for their ability to undergo various organic transformations, contributing to their wide range of applications in organometallic chemistry and catalysis (Leonidova et al., 2013).

科学研究应用

Combustion of Composite Propellants

1,1’-Diethylferrocene has been studied for its efficiency in the combustion of model composite propellants based on ammonium perchlorate .

Method of Application

The research involved studying the effect of carbon black and carbon nanotubes (CNTs) on the efficiency of 1,1’-Diethylferrocene in the combustion process. The structure and elemental composition of the combustion surface of quenched samples were investigated .

Results

It was found that a carbonaceous frame is formed on the combustion surface, on which a significant accumulation of catalyst particles, CNTs, and fluoroplast occurs. The heat necessary for the propagation of combustion into the condensed phase comes from the frame zone .

Reaction with Peroxides in Organic Solvents

1,1’-Diethylferrocene has been used in the study of reactions with peroxides in organic solvents .

Method of Application

The kinetic relationships of the oxidation of 1,1’-Diethylferrocene with peroxides ROOR (R = H, t-C4H9) in organic solvents were studied .

Results

The study found that the reactivity of 1,1’-Diethylferrocene is significantly lower than that of decamethylferrocene. This is seen from the ability of the first metal complex to undergo oxidation with a notable rate only in the presence of Brønsted acids .

Catalyst in Cross-Coupling Reactions

1,1’-Diethylferrocene is used as a catalyst or ligand in certain cross-coupling reactions .

Method of Application

The compound is used in the synthesis of various organometallic compounds. The specific procedures and parameters would depend on the particular reaction being carried out .

Results

The use of 1,1’-Diethylferrocene as a catalyst can enhance the efficiency of cross-coupling reactions, leading to higher yields and purer products .

Electrochemical Applications

1,1’-Diethylferrocene has been used in electrochemical applications .

Method of Application

The compound can be used in the manufacture of electrochemical cells. The specific procedures and parameters would depend on the particular type of cell being manufactured .

Results

The use of 1,1’-Diethylferrocene in electrochemical cells can enhance their performance, leading to higher energy efficiency and longer lifespan .

Heat-Treatment in NH3/Ar

1,1’-Diethylferrocene mixtures were heat-treated in NH3/Ar at 600, 700, and 800°C .

Method of Application

The research involved studying the effect of heat treatment on the efficiency of 1,1’-Diethylferrocene in the process. The structure and elemental composition of the treated samples were investigated .

Results

The study found that nanoparticles with a size of 10–30 nm anchored on the RGO matrix. It is highly possible for the Fe-containing species on the surface to be removed thoroughly during the acid .

Thin Film Deposition

1,1’-Diethylferrocene is used in the manufacture of thin films .

Method of Application

The compound can be used in the deposition of thin films on various substrates. The specific procedures and parameters would depend on the particular type of film being manufactured .

Results

The use of 1,1’-Diethylferrocene in thin film deposition can enhance the quality of the films, leading to better performance in their respective applications .

Industrial Chemistry

1,1’-Diethylferrocene is used in various industrial chemistry applications .

Method of Application

The compound can be used in the synthesis of various chemicals. The specific procedures and parameters would depend on the particular reaction being carried out .

Results

The use of 1,1’-Diethylferrocene can enhance the efficiency of chemical reactions, leading to higher yields and purer products .

Pharmaceuticals

1,1’-Diethylferrocene is used in the pharmaceutical industry .

Method of Application

The compound can be used in the synthesis of various pharmaceuticals. The specific procedures and parameters would depend on the particular drug being manufactured .

Results

The use of 1,1’-Diethylferrocene can enhance the efficiency of drug synthesis, leading to higher yields and purer products .

属性

IUPAC Name |

1-ethylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCVWCLJWGEOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1/'-Diethylferrocene | |

CAS RN |

1273-97-8 | |

| Record name | Ferrocene, 1,1′-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylcyclopentadienyl)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。